Haloxyfop-P

Beschreibung

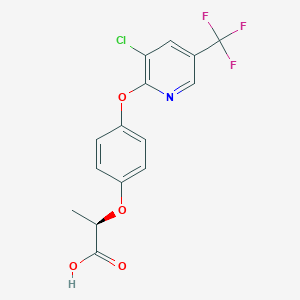

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904725 | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95977-29-0 | |

| Record name | (+)-Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Haloxyfop-P on Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop-P, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family.[1][2] Its potent graminicidal activity stems from the specific and reversible inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[3][4] This guide provides a detailed technical overview of the molecular mechanism of this compound's action on ACCase, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and processes.

Biochemical Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound is the plastidial isoform of acetyl-CoA carboxylase (ACCase, EC 6.4.1.2) in susceptible grass species.[3] ACCase catalyzes the first committed and rate-limiting step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5]

Molecular Interaction and Binding Site

This compound specifically targets the carboxyltransferase (CT) domain of the homodimeric ACCase found in grasses.[3][6] Crystallographic studies have revealed that the inhibitor binds at the dimer interface of the CT domain, in a deep, hydrophobic pocket.[7][8] This binding is non-competitive with respect to the substrates MgATP and bicarbonate, but shows a degree of competition with acetyl-CoA, suggesting it interferes with the transcarboxylation half-reaction.[3][9]

The binding of this compound induces a significant conformational change in the enzyme, which is essential for its inhibitory action.[6][7] The R-enantiomer of haloxyfop is significantly more active than the S-enantiomer, as the methyl group of the S-isomer would sterically clash with the inhibitor's own carboxylate oxygen within the binding pocket.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against ACCase has been quantified in various susceptible plant species. The following table summarizes key inhibition constants (Kis and Kii) and 50% inhibitory concentrations (IC50).

| Plant Species | Enzyme Form | Substrate | Kis (µM) | Kii (µM) | IC50 (µM) | Reference(s) |

| Zea mays (Maize) | Partially Purified | Acetyl-CoA | 0.36 | > Kis | - | [3][9] |

| Zea mays (Maize) | Partially Purified | HCO3- | 0.87 | < Kis | - | [3][9] |

| Zea mays (Maize) | Partially Purified | MgATP | 2.89 | < Kis | - | [3][9] |

| Alopecurus myosuroides (Black-grass) | Wild-Type | - | - | - | ~0.1-1 | [10] |

| Poa annua (Annual bluegrass) | Resistant Population | - | - | - | >20-fold increase vs. susceptible | [11] |

Experimental Protocols

In Vitro ACCase Inhibition Assay (Colorimetric - Malachite Green Method)

This protocol describes a non-radioactive method to determine the inhibitory effect of this compound on ACCase activity by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[12]

Materials:

-

Crude or purified ACCase enzyme extract from susceptible plant tissue (e.g., etiolated maize seedlings).

-

Assay Buffer: 0.1 M Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl2, 1 mM DTT, 0.01% BSA.

-

Substrate Solution: 25 mM ATP, 120 mM NaHCO3, 4.5 mM Acetyl-CoA.

-

This compound stock solution (dissolved in DMSO).

-

Malachite Green Reagent (commercially available phosphate assay kit).

-

96-well microplate and microplate reader.

Procedure:

-

Enzyme Preparation: Homogenize fresh or frozen plant tissue in an appropriate extraction buffer and clarify the lysate by centrifugation to obtain a crude enzyme extract.

-

Assay Setup: In a 96-well microplate, add 150 µL of Assay Buffer, 25 µL of varying concentrations of this compound (or DMSO for control), and 25 µL of the enzyme extract.

-

Reaction Initiation: Start the reaction by adding 25 µL of the Substrate Solution to each well.

-

Incubation: Incubate the plate at 34°C for 20-30 minutes.

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Measurement: Read the absorbance at approximately 630 nm using a microplate reader.

-

Data Analysis: Construct a standard curve with known phosphate concentrations. Calculate the percentage of ACCase inhibition for each this compound concentration and determine the IC50 value.

In Vitro ACCase Inhibition Assay (Radioisotope Method)

This protocol outlines a highly sensitive method to measure ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

Materials:

-

Crude or purified ACCase enzyme extract.

-

Assay Buffer: As described in the colorimetric method.

-

Substrate Solution: Containing ATP, MgCl2, and Acetyl-CoA.

-

NaH14CO3 (radiolabeled sodium bicarbonate).

-

This compound stock solution.

-

6 M HCl.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare the enzyme extract as described previously.

-

Assay Reaction: In microcentrifuge tubes, combine the Assay Buffer, Substrate Solution, varying concentrations of this compound, and the enzyme extract.

-

Reaction Initiation: Start the reaction by adding NaH14CO3.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 32°C) for 10-20 minutes.

-

Reaction Termination: Stop the reaction by adding 6 M HCl. This also serves to remove unreacted 14CO2 upon drying.

-

Quantification: Dry the samples completely, resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of ACCase activity based on the incorporated radioactivity and determine the IC50 values for this compound.

Signaling Pathways and Downstream Effects

The inhibition of ACCase by this compound triggers a cascade of metabolic and cellular events, ultimately leading to plant death.

Disruption of Fatty Acid Synthesis

The immediate consequence of ACCase inhibition is the cessation of malonyl-CoA production, which halts the synthesis of fatty acids.[5] This depletion of fatty acids has profound effects on the plant, as they are essential for:

-

Membrane Integrity: Phospholipids and galactolipids, the primary components of cellular membranes, cannot be synthesized.[3]

-

Energy Storage: The production of triacylglycerols as an energy reserve is blocked.

-

Cuticle Formation: The synthesis of cutin, a polyester of fatty acids that forms the protective plant cuticle, is inhibited.

The disruption of membrane synthesis is particularly detrimental in regions of active growth, such as the meristems, leading to a rapid cessation of cell division and expansion.[3]

Metabolic and Signaling Consequences

The blockage of fatty acid synthesis leads to a significant shift in cellular metabolism and signaling. While a complete, linear signaling pathway has not been fully elucidated, the following consequences are observed:

-

Accumulation of Precursors: With the downstream pathway blocked, there can be an accumulation of upstream metabolites, such as sugars (e.g., glucose).[13]

-

Sugar Signaling: Changes in sugar concentrations can act as signaling molecules, influencing a wide range of metabolic processes and gene expression through pathways involving kinases like SnRK1 (Sucrose non-fermenting-1-related protein kinase 1).[1][5][9][13]

-

Oxidative Stress: The disruption of normal cellular metabolism can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to cellular components.[1]

The culmination of these effects is the death of meristematic tissues, leading to the characteristic symptoms of ACCase-inhibiting herbicides, such as the decay of the growing point in grasses.

Visualizations

Signaling Pathway of this compound Action

References

- 1. The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis (Journal Article) | OSTI.GOV [osti.gov]

- 2. Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 7. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the enantioselectivity inhibition mechanism of acetyl-coenzyme A carboxylase toward haloxyfop by homology modeling and MM-PBSA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]

- 10. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eubopen.org [eubopen.org]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Activity of Haloxyfop-P Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2][3][4][5] Haloxyfop exists as a racemic mixture of two enantiomers, (R)-haloxyfop (this compound) and (S)-haloxyfop. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which is a potent inhibitor of ACCase in susceptible grass species.[6][7] This technical guide provides an in-depth analysis of the stereospecific activity of this compound enantiomers, including their differential herbicidal efficacy, mechanism of action, and environmental fate. Detailed experimental protocols for the analysis of these enantiomers and the assessment of their biological activity are also presented.

Data Presentation

The following tables summarize the quantitative data regarding the differential activity and environmental fate of this compound enantiomers.

| Enantiomer | Herbicidal Activity (Relative to (R)-enantiomer) | Target Weeds |

| (R)-Haloxyfop (this compound) | Highly Active | Annual and perennial grasses[1][4][5] |

| (S)-Haloxyfop | Estimated to be at least 1000-fold less active | Not herbicidally active at typical use rates |

Table 1: Differential Herbicidal Activity of Haloxyfop Enantiomers. This table illustrates the significant difference in herbicidal efficacy between the two enantiomers of haloxyfop.

| Soil Type | Parameter | (R)-Haloxyfop | (S)-Haloxyfop |

| Soil 1 | Degradation Half-life (days) | 10.3 | - |

| Conversion Half-life (S to R) (days) | - | 0.8 | |

| Soil 2 | Degradation Half-life (days) | 16.0 | - |

| Conversion Half-life (S to R) (days) | - | 1.1 | |

| Soil 3 | Degradation Half-life (days) | 29.8 | - |

| Conversion Half-life (S to R) (days) | - | 1.9 |

Table 2: Degradation and Chiral Inversion of Haloxyfop Enantiomers in Different Soils. This table presents the degradation half-life of the active (R)-enantiomer and the rapid conversion of the inactive (S)-enantiomer to the active form in various soil types. Data adapted from Poiger et al., 2015.[8]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the homodimeric form of acetyl-CoA carboxylase (ACCase) found in the chloroplasts of monocotyledonous plants (grasses).[2] ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a cessation of growth, particularly in the meristematic tissues, and ultimately results in the death of the susceptible grass weed.[1][4][5] Dicotyledonous plants (broadleaf crops) are tolerant to this compound because their plastidic ACCase is a heteromeric form that is insensitive to this class of herbicides.[2]

Caption: Signaling pathway of ACCase inhibition by (R)-Haloxyfop-P in susceptible grasses.

Experimental Protocols

Enantioselective Separation of this compound-methyl by Chiral HPLC

This protocol outlines a method for the separation and quantification of the (R)- and (S)-enantiomers of this compound-methyl.

a. Materials and Reagents:

-

This compound-methyl analytical standard (racemic mixture)

-

(R)-Haloxyfop-P-methyl analytical standard

-

(S)-Haloxyfop-P-methyl analytical standard

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA) or ethanol

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based column)[9]

-

HPLC system with UV detector

b. Chromatographic Conditions (starting point, optimization may be required):

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm[3]

-

Injection Volume: 10 µL

c. Procedure:

-

Standard Preparation: Prepare individual stock solutions of the racemic mixture, (R)-, and (S)-enantiomers in the mobile phase. Create a series of working standards by diluting the stock solutions to appropriate concentrations for calibration.

-

Sample Preparation: Extract this compound-methyl from the sample matrix (e.g., soil, plant tissue) using an appropriate solvent and clean-up procedure. The final extract should be dissolved in the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the individual standards. Construct a calibration curve for each enantiomer and quantify their concentrations in the samples.

Caption: Experimental workflow for the chiral separation of this compound-methyl enantiomers.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol describes a whole-plant bioassay to determine the herbicidal efficacy of this compound enantiomers on a susceptible grass species.

a. Materials:

-

Seeds of a susceptible grass weed (e.g., barnyardgrass - Echinochloa crus-galli, blackgrass - Alopecurus myosuroides)

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix

-

(R)-Haloxyfop-P and (S)-Haloxyfop-P analytical standards

-

Formulation blank (without active ingredient)

-

Laboratory sprayer calibrated to deliver a precise volume

-

Growth chamber or greenhouse with controlled temperature, humidity, and light

b. Procedure:

-

Plant Growth: Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.[10]

-

Herbicide Preparation: Prepare stock solutions of each enantiomer and the racemic mixture in a suitable solvent. Prepare a series of dilutions to create a dose-response range.

-

Herbicide Application: Treat the plants with the different herbicide concentrations using the laboratory sprayer. Include an untreated control and a formulation blank control.[10]

-

Incubation: Place the treated plants in a growth chamber or greenhouse under optimal growing conditions.

-

Evaluation: At 14 and 21 days after treatment, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting). Harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and record the dry weight.[11]

-

Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in growth) for each enantiomer.

In Vitro ACCase Activity Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound enantiomers on ACCase activity.

a. Materials and Reagents:

-

Partially purified ACCase enzyme from a susceptible grass species

-

Assay buffer (e.g., 100 mM Tricine-KOH, pH 8.3, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 1 mM DTT)

-

Substrates: Acetyl-CoA, ATP, and NaH¹⁴CO₃ (radiolabeled)

-

(R)-Haloxyfop-P and (S)-Haloxyfop-P analytical standards dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

b. Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, and NaH¹⁴CO₃.

-

Inhibitor Addition: Add the desired concentrations of the (R)- or (S)-haloxyfop-P enantiomers to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add the partially purified ACCase enzyme to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding acetyl-CoA.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 34 °C) for a specific time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., 6 M HCl).

-

Quantification of Malonyl-CoA: The acid-stable product, [¹⁴C]malonyl-CoA, is quantified by liquid scintillation counting.

-

Data Analysis: Calculate the rate of ACCase activity for each inhibitor concentration and determine the I50 value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity).

Stereospecific Fate in the Environment

The stereospecific behavior of this compound enantiomers in the environment, particularly in soil, is a critical factor in its overall herbicidal performance and environmental impact.

In soil, the herbicidally inactive (S)-enantiomer of haloxyfop undergoes rapid and microbially mediated chiral inversion to the active (R)-enantiomer.[8] This conversion is significant because it means that even if a racemic mixture of haloxyfop is applied, the inactive portion is converted to the active form in the soil, contributing to the overall weed control. The half-life for this conversion is typically in the range of a few days.[8] In contrast, the degradation of the (R)-enantiomer is slower, with half-lives ranging from approximately 10 to 30 days depending on the soil properties.[8]

Interestingly, this chiral inversion does not occur in plants.[4] Therefore, when haloxyfop is applied post-emergence directly to the foliage, only the (R)-enantiomer present in the formulation is herbicidally active. This highlights the importance of using formulations enriched with the (R)-enantiomer (this compound-methyl) for post-emergence applications to maximize efficacy and reduce the application of non-active ingredients into the environment.

Caption: Differential fate of Haloxyfop enantiomers in soil versus plants.

Conclusion

The herbicidal activity of haloxyfop is highly stereospecific, with the (R)-enantiomer, this compound, being the biologically active form. The inactive (S)-enantiomer exhibits negligible herbicidal activity. In the soil environment, a rapid, microbially driven chiral inversion of the (S)-enantiomer to the (R)-enantiomer occurs, which contributes to the overall efficacy of soil-applied haloxyfop. However, this inversion does not take place within plant tissues. Therefore, for post-emergence applications, the use of enantiomerically enriched formulations of (R)-haloxyfop-P is crucial for maximizing weed control and minimizing environmental loading with non-active substances. The experimental protocols provided in this guide offer a framework for the analysis and evaluation of the stereospecific activity of this compound enantiomers, which is essential for research, development, and regulatory purposes in the field of weed science.

References

- 1. scispace.com [scispace.com]

- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 3. This compound-methyl [526.201] [cipac.org]

- 4. researchgate.net [researchgate.net]

- 5. joegardener.com [joegardener.com]

- 6. Haloxyfop-methyl [sitem.herts.ac.uk]

- 7. fao.org [fao.org]

- 8. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Haloxyfop-P-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop-P-methyl is a selective post-emergence herbicide, prized for its efficacy against a wide range of annual and perennial grass weeds in broadleaf crops. As the R-enantiomer of haloxyfop-methyl, it possesses the majority of the herbicidal activity, making its stereoselective synthesis and well-defined chemical properties critical for its agricultural application. This technical guide provides a comprehensive overview of the synthesis of this compound-methyl, its key chemical and physical properties, and detailed experimental protocols for its analysis. The mechanism of action, centered on the inhibition of acetyl-CoA carboxylase (ACCase), is also elucidated. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of herbicides.

Chemical Identity and Properties

This compound-methyl, systematically named methyl (2R)-2-{4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy]phenoxy}propanoate, is a member of the aryloxyphenoxypropionate class of herbicides. Its herbicidal activity is primarily attributed to the R-(+) isomer.

Physicochemical Properties

The physical and chemical properties of this compound-methyl are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Physical State | Light amber colored liquid | [1] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | [2] |

| Molecular Weight | 375.73 g/mol | [2] |

| Melting Point | Not applicable (liquid at room temperature) | [1] |

| Boiling Point | >280 °C | [3] |

| Vapor Pressure | 2.6 x 10⁻⁵ hPa (at 20 °C) | [3] |

| Water Solubility | 9.08 mg/L (at 20 °C) | [3] |

| Solubility in Organic Solvents (at 20-25 °C) | ||

| Acetone | >1000 g/L | [3] |

| Dichloromethane | >1000 g/L | [3] |

| Ethanol | >1000 g/L | [3] |

| Toluene | >1000 g/L | [3] |

| Xylene | >1000 g/L | [3] |

| Hexane | >1000 g/L | [3] |

| Log P (Octanol-Water Partition Coefficient) | 4.00 | [3] |

Synthesis of this compound-methyl

The commercial synthesis of this compound-methyl is a multi-step process designed to produce the herbicidally active R-enantiomer with high purity.[1] The key reaction involves the nucleophilic aromatic substitution between 2,3-dichloro-5-trifluoromethylpyridine and the methyl ester of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.[1][4]

Caption: General synthesis workflow for this compound-methyl.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on available literature.[1][4][5] Specific conditions may vary based on the scale of the reaction and the purity of the starting materials.

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

(R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Organic solvent for extraction (e.g., toluene, chlorobenzene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 2,3-dichloro-5-trifluoromethylpyridine in an anhydrous polar aprotic solvent (e.g., DMSO or DMAc).

-

Addition of Reagents: Add (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester to the solution. The molar ratio of 2,3-dichloro-5-trifluoromethylpyridine to the propionate is typically 1:1.1.[4] Subsequently, add anhydrous potassium carbonate as a base.

-

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature is typically maintained between 70-110 °C.[5] Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure (vacuum distillation).[1]

-

Aqueous Workup: To the residue, add water and an organic solvent for extraction (e.g., toluene). Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a dilute HCl solution to remove any remaining base, followed by repeated washings with deionized water until the aqueous layer is neutral.[1]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound-methyl.

-

Purification: Further purification can be achieved by vacuum distillation or column chromatography to yield the final product with high purity.[1]

Mechanism of Action: ACCase Inhibition

This compound-methyl is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][6] ACCase catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, this compound-methyl disrupts the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately, plant death.[6][7] Broadleaf plants are generally tolerant to this herbicide due to differences in the structure of their ACCase enzyme.

Caption: Mechanism of action of this compound-methyl.

Experimental Protocol: In Vitro ACCase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive method to determine the inhibitory effect of this compound-methyl on ACCase activity.[7]

Materials:

-

Crude enzyme extract from susceptible monocot tissue (e.g., etiolated maize shoots)

-

Assay buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT

-

Substrate solution: 10 mM ATP, 10 mM MgCl₂, 30 mM NaHCO₃, 2.5 mM acetyl-CoA

-

This compound-methyl stock solution (in DMSO)

-

Malachite green reagent (phosphate assay kit)

-

96-well microplate and microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen monocot tissue in extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound-methyl (or a solvent control), and the crude enzyme extract.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20 minutes).

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions. This reagent forms a colored complex with the inorganic phosphate released during the ACCase reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 620-650 nm) using a microplate reader.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of ACCase inhibition against the logarithm of the this compound-methyl concentration to determine the IC₅₀ value.

Analytical Methods

The purity of this compound-methyl and its residues in various environmental matrices are typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocol: HPLC Analysis of this compound-methyl Purity

This protocol is based on a normal phase HPLC method for the determination of this compound-methyl in technical material and formulations.[8]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralcel OK)[8] or a suitable reverse-phase column (e.g., C18)[9]

Chromatographic Conditions (Chiral Separation): [8]

-

Mobile Phase: A mixture of heptane and isopropanol.

-

Detection: UV at 280 nm.

-

Quantitation: External standardization based on peak areas.

Chromatographic Conditions (Reverse-Phase): [9]

-

Column: C18 (150 mm x 4.6 mm i.d., 5 µm particle size)

-

Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (1100:900:1, v/v/v)

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound-methyl analytical standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample of technical grade or formulated this compound-methyl and dissolve it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the percentage purity of this compound-methyl in the sample by comparing the peak area with the calibration curve generated from the analytical standards.

Experimental Protocol: Residue Analysis in Soil by HPLC

This protocol provides a general procedure for the extraction and analysis of this compound-methyl residues in soil.[10][11]

Materials:

-

Soil sample

-

Acetone

-

Florisil and activated charcoal for column cleanup

-

HPLC system as described in section 4.1.

Procedure:

-

Extraction: Extract a known weight of the soil sample with acetone using a suitable method such as sonication or shaking.

-

Cleanup: Concentrate the acetone extract and clean it up using a column packed with Florisil and activated charcoal to remove interfering substances.

-

Analysis: Analyze the cleaned-up extract by HPLC using the conditions described in section 4.1 (Reverse-Phase method).

-

Quantitation: Quantify the this compound-methyl residue by comparing the peak area with that of a known standard.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, mechanism of action, and analytical methods for this compound-methyl. The information presented, including the tabulated data and detailed experimental protocols, is intended to be a valuable resource for scientists and researchers in the field of herbicide development and analysis. The provided diagrams offer a clear visualization of the key processes involved in its synthesis and mode of action. Further research and development in this area can lead to the optimization of its synthesis and a deeper understanding of its environmental behavior and biological activity.

References

- 1. This compound-methyl (Ref: DE 535) [sitem.herts.ac.uk]

- 2. This compound-methyl | 72619-32-0 | FH34265 | Biosynth [biosynth.com]

- 3. fao.org [fao.org]

- 4. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]

- 5. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 6. pomais.com [pomais.com]

- 7. benchchem.com [benchchem.com]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. ppqs.gov.in [ppqs.gov.in]

- 10. Determination of this compound-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]

- 11. academicjournals.org [academicjournals.org]

The Degradation of Haloxyfop-P in Soil and Water: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf crops. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall safety and efficacy profile. This technical guide provides a comprehensive overview of the degradation pathways of this compound in these two environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

This compound is typically applied as its methyl ester, this compound-methyl, which is rapidly transformed in the environment into its active form, this compound acid. The subsequent degradation of the acid is a key determinant of its environmental persistence.

Degradation in Soil

The degradation of this compound in soil is a multifaceted process primarily driven by microbial activity, following an initial rapid chemical hydrolysis of the methyl ester.

Core Degradation Pathway in Soil

The primary degradation pathway of this compound-methyl in soil involves a two-stage process. The first stage is the rapid hydrolysis of the ester bond to form this compound acid. This initial step is predominantly a chemical process and occurs quickly.[1][2] The second stage is the slower, microbially-mediated degradation of the persistent this compound acid.[1][3] This microbial degradation leads to the cleavage of the ether linkage and the formation of several key metabolites, including a phenol metabolite, a pyridinone metabolite, and a pyridinol metabolite.[1] Soil photolysis has been shown to have a negligible effect on the degradation of this compound compared to hydrolysis and microbial metabolism.[1]

Quantitative Data: Degradation Half-Lives in Soil

The persistence of this compound and its primary metabolite in soil is quantified by their degradation half-lives (DT50). These values are influenced by soil properties and environmental conditions.

| Compound | Soil Type | Temperature (°C) | Organic Carbon (%) | Half-life (DT50) | Reference |

| This compound-methyl | Various | 20 | Not specified | ~0.5 days | [1] |

| This compound acid | Not specified | Not specified | Not specified | 9 - 21 days | [1] |

| This compound acid | Subsoils | Not specified | Low | 28 and 129 days | [1] |

| Haloxyfop-R-methyl | Not specified | Not specified | Not specified | Exponential decay with a half-life of 2.6–4.9 days | [4] |

Degradation in Water

In aquatic environments, the degradation of this compound is primarily governed by hydrolysis and photolysis.

Core Degradation Pathway in Water

Similar to soil, the initial and rapid degradation step for this compound-methyl in water is hydrolysis to this compound acid.[5] The rate of this hydrolysis is dependent on the pH of the water, being faster under alkaline conditions.[6] Photodegradation, or the breakdown of the molecule by sunlight, also plays a significant role in the aquatic fate of this compound.[5][7] Studies have shown that this compound-methyl is highly unstable when exposed to sunlight in natural waters.[5][7][8]

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. Study of the Degradation of Haloxyfop-Methyl in Natural Waters in Senegal under the Effect of Solar Radiation and Evaluation of Its Herbicidal Activity [scirp.org]

- 8. researchgate.net [researchgate.net]

Environmental Fate and Mobility of Haloxyfop-P Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P is the herbicidally active R-enantiomer of haloxyfop, a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] It is typically applied as an ester, such as this compound-methyl, which is rapidly hydrolyzed in the environment to the active form, this compound acid.[1][4][5] Understanding the environmental fate and mobility of this compound acid is crucial for assessing its potential environmental impact and ensuring its safe use. This guide provides an in-depth overview of the degradation, persistence, and mobility of this compound acid in various environmental compartments.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound acid is a white crystalline solid.[6] Key properties of this compound-methyl and this compound acid are summarized below.

| Property | This compound-methyl | This compound Acid | Reference(s) |

| IUPAC Name | methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | (R)-2-{4-[3-chloro-5-(trifluoromethyl)-2- pyridyloxy]phenoxy}propionic acid | [1][7] |

| CAS Number | 72619-32-0 | 95977-29-0 | [4][8] |

| Molecular Formula | C16H13ClF3NO4 | C15H11ClF3NO4 | [4][8] |

| Molecular Weight | 375.7 g/mol | 361.7 g/mol | [4][8] |

| Water Solubility | 9.08 mg/L at 25°C | 43.3 mg/L | [4][6] |

| Vapor Pressure | 7.3 x 10⁻⁷ Pa at 25°C | <1.3 x 10⁻⁷ mm Hg at 25°C | [4][6] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.0 | 4.2 | [4][8] |

Environmental Fate

Degradation in Soil

The degradation of this compound in soil is a critical process influencing its persistence and potential for off-site transport. The primary mechanism of dissipation is microbial degradation, following the rapid initial hydrolysis of the ester form.

1. Hydrolysis: this compound-methyl is rapidly hydrolyzed to this compound acid in soil. This process is primarily chemical and occurs quickly, with a reported half-life of approximately 0.5 days in aerobic soil conditions.[4][8][9] The hydrolysis is so rapid that it occurs just as quickly in sterile soil as in fresh soil, indicating it is not a microbially mediated process.[9]

2. Aerobic Microbial Degradation: Following hydrolysis, this compound acid is degraded by soil microorganisms. Under aerobic conditions, the half-life of this compound acid typically ranges from 9 to 21 days.[9] However, in subsoils with low organic carbon content, the degradation is slower, with half-lives of 28 and 129 days reported.[9] The degradation process involves the breakdown of the molecule, with studies showing mineralization of 6-33% of the applied dose over approximately 9 months.[9]

3. Anaerobic Degradation: Information on the anaerobic degradation of this compound acid is less prevalent in the provided search results. However, general pesticide fate principles suggest that degradation under anaerobic conditions is typically slower than in aerobic environments.

4. Photolysis on Soil: Soil photolysis has a negligible effect on the degradation of haloxyfop residues compared to microbial metabolism.[9] Studies have shown that the degradation rates in dark controls and photolysis samples are similar, indicating that sunlight does not significantly contribute to its breakdown on the soil surface.[9]

Degradation Half-life of this compound in Soil

| Compound | Condition | Half-life (DT50) | Reference(s) |

| This compound-methyl | Aerobic soil | ~0.5 days | [4][8][9] |

| This compound acid | Aerobic soil | 9 - 21 days | [9] |

| This compound acid | Aerobic subsoil (low organic carbon) | 28 - 129 days | [9] |

| Haloxyfop acid | Soil (general) | 55 - 100 days | [6] |

Degradation in Aquatic Systems

1. Hydrolysis: Similar to soil, this compound-methyl rapidly hydrolyzes to this compound acid in water. The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.[4] At a pH of 9, the half-life is a few hours, while it is 5 days at pH 7 and 33 days at pH 5.[6]

2. Aqueous Photolysis: Photodegradation can be a significant dissipation pathway for this compound acid in water.[4] Studies have shown that haloxyfop-methyl is highly unstable when exposed to sunlight in various water types, with photodegradation percentages reaching up to 98%.[10][11] The half-lives for photodegradation in these studies were relatively short, ranging from 9.18 to 47.47 minutes.[11]

Degradation Half-life of this compound in Water

| Compound | Condition | Half-life (DT50) | Reference(s) |

| Haloxyfop acid | Water (pH 5) | 33 days | [6] |

| Haloxyfop acid | Water (pH 7) | 5 days | [6] |

| Haloxyfop acid | Water (pH 9) | Few hours | [6] |

| This compound-methyl | Natural Waters (Sunlight) | 9.18 - 47.47 minutes | [11] |

Mobility

The mobility of this compound acid in the environment determines its potential to move from the application site to other areas, including groundwater.

Adsorption and Desorption in Soil

The adsorption of this compound acid to soil particles is a key factor controlling its mobility. The organic carbon-water partition coefficient (Koc) is a measure of this tendency. Herbicides with higher Koc values bind more strongly to soil and are less mobile.[12]

Studies have shown that the adsorption of haloxyfop is relatively low.[13] The linear partition coefficients (Kd) were found to range from 0 to 1.75 in one study.[13] Another study reported an average Kd value of 1.09 across 15 different soil and sediment samples.[13] Adsorption does not appear to be significantly influenced by organic carbon content, clay content, or pH.[13]

Soil Adsorption Coefficients for Haloxyfop

| Parameter | Value | Interpretation | Reference(s) |

| Kd | 0 - 1.75 | Low adsorption | [13] |

| Average Kd | 1.09 | Low adsorption | [13] |

| Koc | < 300 | High potential for leaching | [14] |

Leaching Potential

Due to its relatively low adsorption to soil, this compound acid has a moderate to high potential for leaching.[6] The GUS (Groundwater Ubiquity Score) leaching potential index is a tool used to estimate the likelihood of a pesticide reaching groundwater. While a specific GUS value for this compound acid was not found in the provided results, its low Koc value suggests a higher leaching potential.[14] However, its moderate persistence in soil (half-life of 9-21 days) can mitigate this risk to some extent.[9]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are provided in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of degradation of this compound acid in soil under aerobic conditions.

Methodology:

-

Soil Selection: At least four different soil types with varying textures, organic matter content, and pH are selected.[4] The soils should be representative of agricultural areas where the herbicide is used.[2]

-

Test Substance: Radiolabeled ([¹⁴C]) this compound-methyl is used to facilitate tracking of the parent compound and its degradation products.[6]

-

Incubation: Fresh soil samples, adjusted to 40-60% of their maximum water-holding capacity, are treated with the [¹⁴C]this compound-methyl solution. The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that traps volatile compounds and CO₂.[4]

-

Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[4]

-

Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile/water or methanolic NaOH) to recover the parent compound and its metabolites.[9][15]

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[15][16]

-

Data Analysis: The dissipation half-life (DT50) of this compound-methyl and this compound acid is calculated using first-order kinetics. The formation and decline of major metabolites are also determined over time.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate and pathway of this compound acid photodegradation in an aqueous solution.

Methodology:

-

Test Solution: A sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of [¹⁴C]this compound-methyl is prepared.[9]

-

Light Source: A light source, such as a xenon arc lamp with filters, that simulates natural sunlight (wavelengths >290 nm) is used.[9]

-

Incubation: The test solution is placed in quartz tubes or flasks and exposed to the light source at a constant temperature (e.g., 25°C). Dark controls are run in parallel to account for non-photolytic degradation.[9]

-

Sampling: Samples of the test solution are taken at various time intervals.

-

Analysis: Samples are analyzed using HPLC with radiometric and UV detection to quantify the parent compound. LC-MS or GC-MS is used to identify major photoproducts.[9]

-

Data Analysis: The photodegradation half-life of this compound-methyl is calculated.

Soil Adsorption/Desorption Study (based on EPA OPPTS 835.1230)

Objective: To determine the adsorption and desorption characteristics of this compound acid in different soil types.

Methodology:

-

Soil and Solution Preparation: Several different soil types are used. A solution of [¹⁴C]this compound acid in 0.01 M CaCl₂ is prepared at several concentrations.[17]

-

Adsorption Phase: Known volumes of the test solution are added to known weights of soil. The soil-solution slurries are agitated for a predetermined equilibration period.[17]

-

Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance in the solution is determined by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[17]

-

Desorption Phase: The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the slurry is agitated again to measure desorption. This can be repeated for multiple desorption steps.

-

Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The organic carbon-normalized adsorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.

Visualizations

Degradation Pathway of this compound-methyl

Caption: Aerobic soil degradation pathway of this compound-methyl.

Experimental Workflow for Aerobic Soil Metabolism Study

Caption: Workflow for an aerobic soil metabolism study of Haloxyfop.

Conclusion

The environmental fate of this compound is characterized by the rapid hydrolysis of its ester forms to the herbicidally active this compound acid. In soil, the acid undergoes microbial degradation with a moderate half-life, while in water, photodegradation can be a significant dissipation pathway. The mobility of this compound acid in soil is expected to be moderate to high due to its low adsorption to soil particles, which is primarily influenced by the soil's organic matter content. These factors should be carefully considered in environmental risk assessments and in the development of best management practices to minimize off-target movement.

References

- 1. cambridge.org [cambridge.org]

- 2. epa.gov [epa.gov]

- 3. oecd.org [oecd.org]

- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. fao.org [fao.org]

- 6. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. fao.org [fao.org]

- 9. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 10. one.oecd.org [one.oecd.org]

- 11. scirp.org [scirp.org]

- 12. greenwayweedsolutions.com [greenwayweedsolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. Agrichemicals and Their Properties | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 15. fao.org [fao.org]

- 16. mdpi.com [mdpi.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Uptake and Translocation of Haloxyfop-P in Grassy Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grassy weeds in a variety of broadleaf crops.[1][2] Its efficacy is fundamentally dependent on its absorption by the target weed and subsequent translocation to its sites of action. This technical guide provides an in-depth analysis of the uptake and translocation processes of this compound in grassy weeds, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

This compound belongs to the aryloxyphenoxypropionate group of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme is critical for fatty acid synthesis, a process essential for the formation of cell membranes.[2][3] The inhibition of ACCase disrupts the production of new cell membranes, particularly in the meristematic tissues (growing points) of grassy weeds, leading to cessation of growth and eventual death.[3][5][6] The selectivity of this compound arises from the difference in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots).[3]

Data Presentation: Quantitative Analysis of Uptake and Translocation

The following tables summarize quantitative data from various studies on the absorption and translocation of this compound in different grassy weed species. These studies typically utilize radiolabeled this compound (e.g., ¹⁴C-haloxyfop) to trace its movement within the plant.

Table 1: Foliar Absorption of ¹⁴C-Haloxyfop in Grassy Weeds

| Weed Species | Time After Treatment (Hours) | Absorption (% of Applied) | Environmental Conditions | Reference |

| Johnsongrass (Sorghum halepense) | 1 | ~15 | Non-stressed | [3] |

| 3 | ~25 | Non-stressed | [3] | |

| 5 | ~35 | Non-stressed | [3] | |

| 24 | ~70 (Maximum) | Non-stressed | [3] | |

| 1 | ~10 | Moisture-stressed | [3] | |

| 24 | ~55 | Moisture-stressed | [3] | |

| Large Crabgrass (Digitaria sanguinalis) | 1 | ~20 | Non-stressed | [3] |

| 24 | ~80 (Maximum) | Non-stressed | [3] | |

| 1 | ~12 | Moisture-stressed | [3] | |

| 24 | ~65 | Moisture-stressed | [3] | |

| Corn (Zea mays) | 5 | ~40-70 (with adjuvants) | 70% Relative Humidity | [7] |

| 5 | ~20-45 (with adjuvants) | 30% Relative Humidity | [7] |

Table 2: Translocation of ¹⁴C-Haloxyfop from the Treated Leaf in Grassy Weeds

| Weed Species | Time After Treatment (Hours) | Translocation (% of Absorbed) | Distribution | Environmental Conditions | Reference |

| Johnsongrass (Sorghum halepense) | 5 | ~10 | Above and below treated leaf | Non-stressed | [3] |

| 24 | ~25 | Above and below treated leaf | Non-stressed | [3] | |

| 5 | ~5 | Above and below treated leaf | Moisture-stressed | [3] | |

| 24 | ~15 | Above and below treated leaf | Moisture-stressed | [3] | |

| Large Crabgrass (Digitaria sanguinalis) | 5 | ~15 | Above and below treated leaf | Non-stressed | [3] |

| 24 | ~30 | Above and below treated leaf | Non-stressed | [3] | |

| 5 | ~8 | Above and below treated leaf | Moisture-stressed | [3] | |

| 24 | ~20 | Above and below treated leaf | Moisture-stressed | [3] | |

| Johnsongrass (Sorghum halepense) | Not specified | 27% less translocation | Not specified | Pre-treatment with non-labeled haloxyfop | [4] |

Experimental Protocols

The following section details a generalized methodology for conducting an experiment to quantify the uptake and translocation of this compound in grassy weeds using a radiolabeled compound.

Objective:

To determine the rate of foliar absorption and the pattern of translocation of ¹⁴C-Haloxyfop-P in a target grassy weed species.

Materials:

-

Target grassy weed plants (e.g., Johnsongrass, large crabgrass) grown under controlled conditions.

-

¹⁴C-Haloxyfop-P-methyl of known specific activity.

-

Commercial formulation of this compound-methyl.

-

Adjuvants (e.g., crop oil concentrate), if required.

-

Micropipette.

-

Leaf washing solution (e.g., distilled water, ethanol:water mixture).

-

Scintillation vials.

-

Liquid scintillation cocktail.

-

Liquid Scintillation Counter (LSC).

-

Biological oxidizer.

-

Plant press and oven.

-

Phosphor imager (for autoradiography).

Methodology:

1. Plant Preparation:

- Grow the selected grassy weed species in pots containing a suitable growth medium in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

- Ensure plants are at a consistent growth stage (e.g., 3-4 leaf stage) for treatment to minimize variability.

2. Treatment Solution Preparation:

- Prepare a treatment solution containing the commercial formulation of this compound-methyl at a concentration equivalent to a typical field application rate.

- Add the ¹⁴C-Haloxyfop-P-methyl to the solution to achieve a final radioactivity of approximately 1-2 kBq per plant.

- Include any adjuvants to be tested in the formulation.

3. Herbicide Application:

- Using a micropipette, apply a known volume (e.g., 10-20 µL) of the radiolabeled herbicide solution as small droplets to the adaxial (upper) surface of a specific leaf (the "treated leaf") on each plant.

- Mark the treated leaf for later identification.

4. Plant Harvesting:

- Harvest plants at predetermined time intervals after treatment (e.g., 1, 6, 24, 48, and 72 hours) to assess the time course of absorption and translocation.

5. Measurement of Absorption (Leaf Wash):

- Excise the treated leaf from a subset of plants at each harvest time.

- Wash the surface of the treated leaf with a known volume of a suitable solvent (e.g., 10 mL of an ethanol:water solution) to remove any unabsorbed ¹⁴C-Haloxyfop-P.

- Transfer an aliquot of the leaf wash solution to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter.

- The amount of radioactivity in the leaf wash represents the unabsorbed herbicide.

- Calculate the absorbed amount by subtracting the unabsorbed amount from the total applied radioactivity.

6. Measurement of Translocation:

- For the remaining plants at each harvest time, section the plant into different parts:

- Treated leaf

- Plant parts above the treated leaf (shoots, other leaves)

- Plant parts below the treated leaf (stem, crown)

- Roots

- Dry the plant sections in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

- Combust the dried plant sections using a biological oxidizer. The ¹⁴CO₂ released is trapped in a special scintillation cocktail.

- Quantify the radioactivity in each plant part using a Liquid Scintillation Counter.

- Translocation is expressed as the percentage of the total absorbed radioactivity found in plant parts other than the treated leaf.

7. Autoradiography (Optional):

- At each harvest time, carefully press and dry whole plants.

- Expose the dried plants to a phosphor imaging screen for a set period.

- Scan the screen using a phosphor imager to create a visual representation of the distribution of the radiolabel within the plant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Uptake and translocation pathway of this compound in grassy weeds.

Caption: Workflow for studying this compound uptake and translocation.

Conclusion

The effectiveness of this compound as a graminicide is intrinsically linked to its efficient absorption and systemic translocation to the meristematic tissues of grassy weeds. Quantitative studies demonstrate that environmental factors, such as moisture stress, can significantly impact these processes, thereby influencing herbicide performance. The detailed experimental protocol provided offers a robust framework for researchers to conduct further investigations into the behavior of this compound and other herbicides in various weed species and under different environmental conditions. The visualized pathways and workflows offer a clear and concise understanding of the critical steps involved in the herbicidal action of this compound and its scientific investigation.

References

- 1. Moisture Stress Effects on the Absorption, Translocation, and Metabolism of Haloxyfop in Johnsongrass (<i>Sorghum halep… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Moisture Stress Effects on the Absorption, Translocation, and Metabolism of Haloxyfop in Johnsongrass (Sorghum halepense) and Large Crabgrass (Digitaria sanguinalis) | Weed Science | Cambridge Core [cambridge.org]

- 4. Comparing Techniques for Quantifying Haloxyfop Absorption and Translocation in Johnsongrass (Sorghum halepense) | Weed Technology | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. Adjuvant Effects on Absorption, Translocation, and Metabolism of Haloxyfop-Methyl in Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]

Molecular Basis for Haloxyfop-P Selectivity in Monocots vs. Dicots: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop-P, a potent aryloxyphenoxypropionate (APP) herbicide, exhibits remarkable selectivity, effectively controlling monocotyledonous (grass) weeds in dicotyledonous (broadleaf) crops. This selectivity is not a matter of differential uptake or metabolism alone, but is fundamentally rooted in a molecular-level distinction between the target enzyme in these two major plant lineages. This technical guide delves into the molecular underpinnings of this selectivity, providing a comprehensive overview of the target enzyme, acetyl-CoA carboxylase (ACCase), the differential structural characteristics of monocot and dicot ACCase, and the kinetics of this compound inhibition. Detailed experimental protocols and visual representations of the key pathways and workflows are provided to facilitate a deeper understanding and further research in this area.

Introduction: The Target - Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This is the first committed and rate-limiting step in the biosynthesis of fatty acids.[2] Fatty acids are essential for a myriad of cellular functions, including the formation of cell membranes, energy storage, and the synthesis of various secondary metabolites. Consequently, the inhibition of ACCase leads to a rapid cessation of fatty acid production, ultimately resulting in the death of the plant.[3]

This compound, the herbicidally active R-enantiomer of haloxyfop, is a potent and reversible inhibitor of ACCase.[3] It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides, which are known for their selective control of grass weeds.[4]

The Core of Selectivity: Structural Divergence of ACCase

The profound selectivity of this compound between monocots and dicots arises from the structural differences in the ACCase enzyme found in the chloroplasts of these two plant groups.[3]

-

Monocot ACCase: Grasses and other monocots possess a homomeric (or eukaryotic-type) ACCase in their plastids. This enzyme is a large, multifunctional polypeptide containing all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). This homomeric form is highly sensitive to inhibition by this compound.[5]

-

Dicot ACCase: In contrast, the chloroplasts of most dicotyledonous plants contain a heteromeric (or prokaryotic-type) ACCase. This enzyme is composed of multiple, distinct subunits that are encoded by different genes. This structural difference renders the dicot plastidial ACCase insensitive to aryloxyphenoxypropionate herbicides like this compound.[3][5] While dicots do possess a sensitive homomeric ACCase in their cytoplasm, the plastidial fatty acid synthesis pathway is sufficient for their survival, thus conferring tolerance to the herbicide.[3]

This fundamental difference in the quaternary structure of the plastidial ACCase is the primary molecular basis for the selective herbicidal activity of this compound.

Mechanism of Inhibition: Targeting the Carboxyltransferase Domain

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of ACCase with respect to the substrates ATP, Mg2+, and bicarbonate. However, it functions as a competitive inhibitor with respect to acetyl-CoA.[6] This indicates that this compound binds to the carboxyltransferase (CT) domain of the enzyme, the same site where acetyl-CoA binds, thereby preventing the transfer of the carboxyl group from biotin to acetyl-CoA to form malonyl-CoA.[6][7]

X-ray crystallography studies of the yeast ACCase CT domain in complex with haloxyfop have provided a detailed view of the herbicide's binding pocket.[7] The herbicide binds at the dimer interface of the CT domain, inducing significant conformational changes in the enzyme to create a hydrophobic binding pocket.[7] The stereoselectivity for the R-enantiomer (this compound) is also explained by the three-dimensional structure of the binding site, where the methyl group of the S-enantiomer would sterically clash with a carboxylate oxygen of the inhibitor.[7]

Quantitative Analysis of ACCase Inhibition

The differential sensitivity of monocot and dicot ACCase to this compound is starkly illustrated by quantitative inhibition data. The following table summarizes key inhibition constants (K_is_) and half-maximal inhibitory concentrations (IC50) from various studies. A lower value indicates a more potent inhibition.

| Plant Species | Plant Type | Enzyme Source | Inhibitor | Inhibition Parameter | Value (µM) | Reference(s) |

| Zea mays (Maize) | Monocot | Chloroplast | Haloxyfop | K_is_ (vs. Acetyl-CoA) | 0.36 | [3] |

| Hordeum vulgare (Barley) | Monocot | - | Haloxyfop | K_is_ | 0.01 - 0.06 | [6] |

| Triticum aestivum (Wheat) | Monocot | - | Haloxyfop | K_is_ | 0.01 - 0.06 | [6] |

| Triticum aestivum (Wheat) | Monocot | Crude Extract | Haloxyfop | IC50 | 0.968 | [2] |

| Echinochloa crus-galli | Monocot | Crude Extract | Haloxyfop | IC50 | 0.76 | [5] |

| Spinacia oleracea (Spinach) | Dicot | - | Haloxyfop | K_is_ | 16 - 515 | [6] |

| Vigna radiata (Mung Bean) | Dicot | - | Haloxyfop | K_is_ | 16 - 515 | [6] |

| Pisum sativum (Pea) | Dicot | Chloroplast | Haloxyfop | No inhibition at 1 µM |

Experimental Protocols

In Vitro ACCase Inhibition Assay (Radiometric Method)

This is a classic and highly sensitive method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

-

Crude or purified enzyme extract from plant tissue.

-

Assay Buffer: e.g., 100 mM Tricine-KOH (pH 8.0), 5 mM MgCl₂, 2 mM DTT.

-

Substrate Solution: ATP, acetyl-CoA.

-

Radiolabeled Substrate: NaH¹⁴CO₃.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Scintillation cocktail and liquid scintillation counter.

-

Acid (e.g., HCl) to stop the reaction.

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant tissue in a suitable extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, varying concentrations of this compound (or solvent control), and the enzyme extract.

-

Reaction Initiation: Start the reaction by adding the substrate solution and NaH¹⁴CO₃.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-34°C) for a specific duration (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding acid (e.g., 6 M HCl). This also serves to remove unreacted ¹⁴CO₂ by evaporation.

-

Quantification: After drying, add scintillation cocktail to the residue and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

-

Data Analysis: Calculate the percentage of ACCase inhibition for each this compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro ACCase Inhibition Assay (Colorimetric Malachite Green Method)

This non-radioactive method measures the activity of ACCase by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Crude or purified enzyme extract.

-

Assay Buffer: e.g., 100 mM Tricine-KOH (pH 8.0), 50 mM KCl, 2 mM DTT.

-

Substrate Solution: 10 mM ATP, 10 mM MgCl₂, 30 mM NaHCO₃, 2.5 mM acetyl-CoA.

-

This compound stock solution.

-

Malachite green reagent (commercially available phosphate assay kit).

-

96-well microplate and microplate reader.

Procedure:

-

Enzyme Extraction: As described in the radiometric assay.

-

Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound, and the enzyme extract.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20 minutes).

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 620-650 nm) using a microplate reader.

-

Data Analysis: Create a standard curve with known phosphate concentrations to convert absorbance readings to the amount of Pi produced. Calculate ACCase activity and determine the IC50 value for this compound.

X-Ray Crystallography of ACCase-Haloxyfop Complex

Determining the three-dimensional structure of the ACCase CT domain in complex with haloxyfop provides invaluable insights into the precise binding interactions.

General Workflow:

-

Protein Expression and Purification: The CT domain of ACCase is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified protein is mixed with a solution containing haloxyfop and subjected to various crystallization screening conditions (e.g., hanging drop vapor diffusion).

-

X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Data Collection and Processing: The diffraction pattern is recorded, and the data are processed to determine the electron density map of the molecule.

-

Structure Solution and Refinement: The electron density map is used to build a three-dimensional model of the protein-herbicide complex. This model is then refined to best fit the experimental data.

Molecular Docking of Haloxyfop to ACCase

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (haloxyfop) when bound to a receptor (ACCase).

General Workflow:

-

Receptor and Ligand Preparation: The three-dimensional structures of the ACCase CT domain (obtained from crystallography or homology modeling) and haloxyfop are prepared for docking. This includes adding hydrogen atoms and assigning partial charges.

-

Binding Site Definition: The active site or binding pocket on the ACCase CT domain is defined.

-

Docking Simulation: A docking algorithm is used to explore various possible binding poses of haloxyfop within the defined binding site and scores them based on their predicted binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between haloxyfop and the amino acid residues of the ACCase active site.

Visualizing the Molecular Basis of Selectivity

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Graminicide insensitivity correlates with herbicide-binding co-operativity on acetyl-CoA carboxylase isoforms - PMC [pmc.ncbi.nlm.nih.gov]